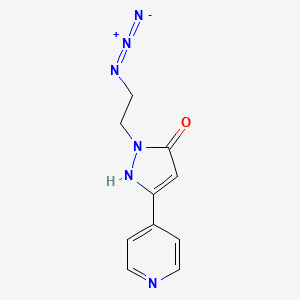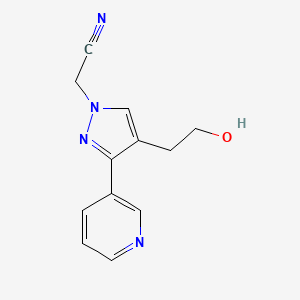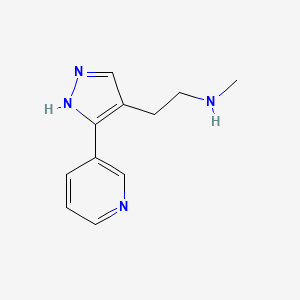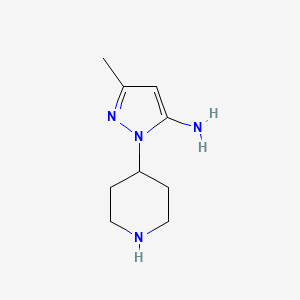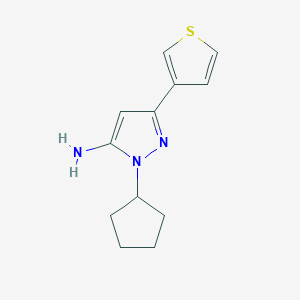
1-(ciclopropilmetil)-3-(trifluorometil)-1H-pirazol-5-ol
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes antifúngicos
1-(ciclopropilmetil)-3-(trifluorometil)-1H-pirazol-5-ol: tiene aplicaciones potenciales en medicina, particularmente como intermedio en la síntesis de agentes antifúngicos. La parte estructural del compuesto se puede utilizar para crear nuevos derivados de triazol que actúan como inhibidores de la demetilaza del esterol (DMI). Estos DMI son cruciales en el desarrollo de tratamientos para infecciones fúngicas, ofreciendo una nueva vía para la intervención terapéutica .
Agricultura: Desarrollo de fungicidas
En agricultura, los derivados de este compuesto pueden servir como potentes fungicidas. Al inhibir el crecimiento de hongos dañinos, estos derivados protegen los cultivos y aseguran mayores rendimientos. Los grupos ciclopropil y trifluorometil contribuyen a la eficacia del compuesto en el control de enfermedades fúngicas en las plantas, lo cual es vital para mantener la seguridad alimentaria .
Ciencia de los materiales: Síntesis de polímeros fluorados
El grupo trifluorometil en This compound es de particular interés en la ciencia de los materiales. Se puede utilizar para introducir átomos de flúor en los polímeros, lo que da como resultado materiales con propiedades mejoradas, como estabilidad térmica, resistencia química y características dieléctricas únicas. Estos polímeros fluorados tienen aplicaciones que van desde recubrimientos avanzados hasta dispositivos electrónicos .
Ciencia ambiental: Síntesis de compuestos fluorados
La ciencia ambiental puede beneficiarse de la capacidad del compuesto para sufrir funcionalización del enlace C–F. Este proceso es esencial para sintetizar diversos compuestos fluorados, que tienen aplicaciones en la remediación ambiental y como trazadores para estudios ambientales. La reactividad del compuesto hacia la activación del enlace C–F es una característica valiosa para crear moléculas que pueden interactuar con los contaminantes .
Bioquímica: Estudios de inhibición enzimática
En bioquímica, This compound puede ser un intermedio clave en el estudio de la inhibición enzimática. Su estructura permite el diseño de inhibidores enzimáticos que pueden proporcionar información sobre los mecanismos enzimáticos y ayudar en el desarrollo de fármacos dirigidos a vías bioquímicas específicas .
Farmacología: Síntesis de fármacos
El papel del compuesto en la farmacología es significativo, especialmente en la hidrogenación asimétrica de cetonas. Este proceso es crucial para crear intermediarios de fármacos quirales, como los utilizados en la síntesis de Odanacatib y LX-1031. Estos intermediarios son vitales para producir fármacos enantioméricamente puros, que pueden tener una eficacia mejorada y efectos secundarios reducidos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .
Análisis Bioquímico
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These effects are time-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXHPTIMBTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


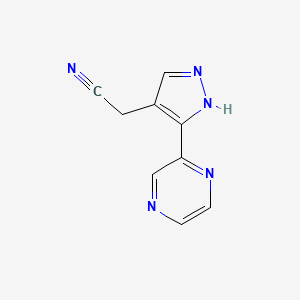
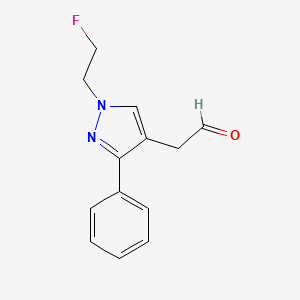
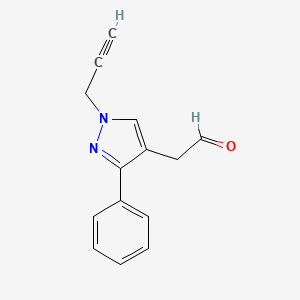

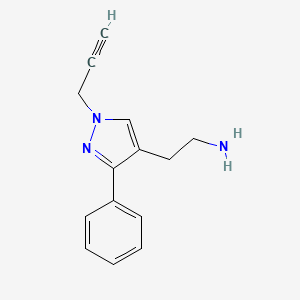
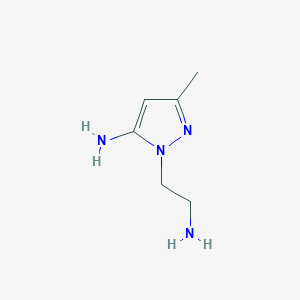
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)
